- A convenient protocol for the synthesis of axially chiral Bronsted acids, Tetrahedron, 2008, 64(7), 1316-1322
Cas no 922711-75-9 ((R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
(R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Chemical and Physical Properties
Names and Identifiers
-
- (R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
- (11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
-
- MDL: MFCD28016959
- Inchi: 1S/C40H33O4P/c41-45(42)43-39-35(31-19-17-25-9-1-3-11-27(25)21-31)23-29-13-5-7-15-33(29)37(39)38-34-16-8-6-14-30(34)24-36(40(38)44-45)32-20-18-26-10-2-4-12-28(26)22-32/h1-4,9-12,17-24H,5-8,13-16H2,(H,41,42)
- InChI Key: UQNXHNASBPBCCD-UHFFFAOYSA-N
- SMILES: O=P1(OC2C(C3C=C4C(C=CC=C4)=CC=3)=CC3CCCCC=3C=2C2C(=C(C3C=C4C(C=CC=C4)=CC=3)C=C3CCCCC3=2)O1)O
(R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0258-50mg |
(R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate |
922711-75-9 | 98%,99%e.e. | 50mg |
¥580.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0258-100mg |
(R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate |
922711-75-9 | 98%,99%e.e. | 100mg |
¥985.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-1378-100mg |
(R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate |
922711-75-9 | 98%,(99%ee) | 100mg |
4574.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-1378-25mg |
(R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate |
922711-75-9 | 98%,(99%ee) | 25mg |
1524.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SM958-200mg |
(R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate |
922711-75-9 | 98% | 200mg |
1073.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SM958-50mg |
(R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate |
922711-75-9 | 98% | 50mg |
356.0CNY | 2021-07-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R854235-25mg |
(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin |
922711-75-9 | ≥98%,99%e.e. | 25mg |
¥767.70 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R854235-100mg |
(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin |
922711-75-9 | ≥98%,99%e.e. | 100mg |
2,282.40 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-1378-100mg |
(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin,98%,(99%ee) |
922711-75-9 | 98%,(99%ee) | 100mg |
4574CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-1378-25mg |
(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin,98%,(99%ee) |
922711-75-9 | 98%,(99%ee) | 25mg |
1524CNY | 2021-05-08 |
(R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Production Method 2
- Enantioselective Formal Syntheses of 11 Nuphar Alkaloids and Discovery of Potent Apoptotic Monomeric Analogues, Angewandte Chemie, 2016, 55(10), 3509-3513
Production Method 3
1.2 Solvents: Water ; 1 h, 70 °C
- Enantioselective Direct Aza Hetero-Diels-Alder Reaction Catalyzed by Chiral Bronsted Acids, Organic Letters, 2006, 8(26), 6023-6026
Production Method 4
- Chiral Phosphoric Acid-Catalyzed Enantioselective Aza-Friedel-Crafts Addition of Naphthols with Isatin-Derived Ketimines, Journal of Organic Chemistry, 2022, 87(22), 15152-15158
(R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Raw materials
(R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Preparation Products
(R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Suppliers
(R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on (R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Introduction to (R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS No. 922711-75-9)
The compound (R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, identified by its CAS number 922711-75-9, is a sophisticated organic molecule with significant applications in the field of chiral chemistry and pharmaceutical research. This compound belongs to the class of binaphthyl derivatives, which are well-known for their unique stereochemical properties and utility in asymmetric synthesis. The presence of multiple aromatic and aliphatic substituents makes this molecule a versatile platform for various chemical modifications and functionalizations.
In recent years, the demand for chiral auxiliaries and catalysts has surged due to their critical role in the synthesis of enantiomerically pure pharmaceuticals. The binaphthyl scaffold, particularly in its (R)-configuration, has been extensively studied for its ability to induce high enantioselectivity in organic transformations. The specific structure of (R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate imparts it with exceptional steric and electronic properties that are highly beneficial in facilitating enantioselective reactions.
One of the most compelling aspects of this compound is its application in asymmetric hydrogenation reactions. The binaphthyl core acts as an effective ligand for transition metals such as rhodium and palladium, enabling the selective reduction of prochiral substrates to produce enantiomerically enriched products. This has profound implications in the pharmaceutical industry, where the chirality of a molecule often dictates its biological activity. The use of (R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate as a ligand has been reported to yield remarkable results in the synthesis of various pharmacologically active compounds.
Moreover, the compound has found utility in the field of organocatalysis. The rigid binaphthyl structure provides a stable environment for prochiral centers, making it an ideal candidate for catalyzing asymmetric reactions without the need for heavy metal catalysts. This aligns with the growing trend towards greener and more sustainable chemical processes. Recent studies have demonstrated the effectiveness of (R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate in promoting asymmetric aldol reactions and Michael additions with high enantioselectivity. These findings highlight its potential as a catalyst or co-catalyst in complex synthetic transformations.
The hydrogen phosphate moiety in the molecule also contributes to its unique properties. Phosphate esters are known for their stability and reactivity under various conditions, making them valuable intermediates in organic synthesis. The presence of this group in (R)-3,3'-bis(2-Naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,
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